molecular formula C11H16Cl2N2O B3088634 N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride CAS No. 1185460-15-4

N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride

Cat. No. B3088634
CAS RN: 1185460-15-4
M. Wt: 263.16
InChI Key: NHZUETRVEZTSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is a chemical compound with the empirical formula C13H12Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for “N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is O=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl . The InChI key is OVTMMIOAOPUQRN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is a solid . Its molecular weight is 283.15 .

Scientific Research Applications

Antiviral Research

The compound has been found to have potential applications in antiviral research. Specifically, it has been reported as a potent inhibitor of human adenovirus (HAdV) infections . This could be particularly useful in developing therapies for immunocompromised patients and healthy individuals with community-acquired pneumonia .

Inflammatory Response Research

The compound has also been reported to inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses . This suggests potential applications in the study and treatment of diseases associated with inflammation and viral infections.

Safety and Hazards

“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is classified as a combustible solid . Its WGK (Water Hazard Class) is 3 . The flash point is not applicable .

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.ClH/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12;/h4-6H,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZUETRVEZTSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.